Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-3-carboxylate
Description
Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-3-carboxylate is a synthetic organic compound featuring a piperidine ring substituted at the 3-position with an ethyl carboxylate group and at the 1-position with a methyl-linked 5-chloro-8-hydroxyquinoline moiety. This compound is of interest in medicinal chemistry due to the pharmacophoric relevance of quinoline derivatives in targeting microbial and oncological pathways .
Properties
Molecular Formula |
C18H21ClN2O3 |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C18H21ClN2O3/c1-2-24-18(23)12-5-4-8-21(10-12)11-13-9-15(19)14-6-3-7-20-16(14)17(13)22/h3,6-7,9,12,22H,2,4-5,8,10-11H2,1H3 |
InChI Key |
FIPMGUDDBKBODJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC(=C3C=CC=NC3=C2O)Cl |
Origin of Product |
United States |
Biological Activity
Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-3-carboxylate is a synthetic compound belonging to the class of quinoline derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its potential applications in various fields, including antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 348.82 g/mol. The compound features a quinoline nucleus, which is significant for its biological properties.
Antimicrobial Activity
Quinoline derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, studies have demonstrated that derivatives of 8-hydroxyquinoline possess broad-spectrum antimicrobial effects, which may extend to this compound due to structural similarities .
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Candida albicans | 12 |
Anticancer Activity
The anticancer potential of this compound is supported by studies on related quinoline derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have revealed that certain quinoline derivatives can effectively target cancer cells with minimal cytotoxic effects on normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline derivatives inhibit key enzymes involved in cancer cell metabolism and proliferation.
- DNA Intercalation : Some studies suggest that these compounds may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a therapeutic agent in treating infections .
Study on Anticancer Properties
Another study focused on the anticancer effects of quinoline derivatives on MCF-7 breast cancer cells. The findings demonstrated that the compound induced apoptosis and inhibited cell growth effectively at low concentrations, suggesting its potential as a lead compound in cancer therapy .
Scientific Research Applications
Basic Information
- Molecular Formula : C18H21ClN2O3
- Molecular Weight : 348.83 g/mol
- IUPAC Name : Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-3-carboxylate
Structural Representation
The compound features a piperidine ring linked to a quinoline derivative, which is crucial for its biological activities. The presence of the chloro and hydroxy groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that compounds with similar quinoline structures exhibit significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Case Study: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of synthesized quinoline derivatives, it was found that several compounds, including those structurally related to this compound, showed promising inhibition zones against tested microbial strains. The minimum inhibitory concentration (MIC) values were determined, highlighting the potential for these compounds as future therapeutic agents .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research on related quinoline derivatives has shown activity against cancer cell lines, particularly breast cancer (MCF-7) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Case Study: Anticancer Evaluation
In vitro studies demonstrated that derivatives containing the quinoline motif exhibited cytotoxic effects on cancer cells. The synthesized compounds were tested at various concentrations, with results indicating significant reductions in cell viability correlating with increased compound concentration .
Pharmacological Potential
The pharmacological profile of this compound suggests it could serve as a lead compound for further drug development. Its unique structure may allow for modifications that enhance efficacy and reduce toxicity.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid:
Reagents : 1M NaOH in ethanol/water (1:1).
Conditions : Reflux at 80°C for 4–6 hours .
| Starting Material | Product | Yield |
|---|---|---|
| Ethyl ester derivative | 1-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-3-carboxylic acid | ~85%* |
*Hypothetical yield based on similar ester hydrolysis protocols .
Metal Chelation
The 8-hydroxyquinoline moiety forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) through its hydroxyl and pyridinic nitrogen groups :
| Metal Ion | Binding Site | Stability Constant (log K)* |
|---|---|---|
| Fe³⁺ | 8-OH, N of quinoline | ~15 |
| Cu²⁺ | 8-OH, N of quinoline | ~12 |
*Estimated from analogous 8-hydroxyquinoline complexes .
Nucleophilic Substitution at Chloro Position
The 5-chloro group exhibits limited reactivity due to electron-withdrawing effects from the hydroxy group. Substitution requires harsh conditions :
Example Reaction :
-
Reagents : NaN₃ (3.0 eq.), DMSO, 120°C, 24 h.
-
Product : 5-Azido-8-hydroxyquinoline derivative (minor yield) .
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| 5-Chloro derivative | NaN₃ | 5-Azido derivative | <10% |
Piperidine Functionalization
The piperidine nitrogen participates in alkylation or acylation :
Alkylation :
-
Reagents : Benzyl chloride (1.2 eq.), K₂CO₃, DMF, 60°C.
-
Product : N-Benzyl-piperidine derivative.
Acylation :
-
Reagents : Acetyl chloride (1.5 eq.), Et₃N, CH₂Cl₂, 0°C.
-
Product : N-Acetyl-piperidine derivative.
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Alkylation | Benzyl chloride | N-Benzyl derivative | ~60%* |
| Acylation | Acetyl chloride | N-Acetyl derivative | ~75%* |
*Yields inferred from similar piperidine modifications.
Oxidative Reactions
The piperidine ring undergoes N-oxidation with hydrogen peroxide:
| Substrate | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| Piperidine derivative | H₂O₂ | N-Oxide derivative | ~50%* |
*Based on oxidation studies of tertiary amines .
Photochemical Stability
The 8-hydroxyquinoline core is prone to photooxidation under UV light, forming quinone-like products :
| Condition | Degradation Product | Half-Life |
|---|---|---|
| UV light (365 nm) | Quinone derivative | 2–4 h |
Key Findings:
-
The compound’s ester group is highly reactive toward hydrolysis, enabling carboxylate prodrug strategies.
-
Metal chelation enhances potential applications in antimicrobial or catalytic systems .
-
Substitution at the 5-position is sterically and electronically challenging, requiring innovative activating strategies.
For further synthetic exploration, coupling reactions (e.g., Suzuki-Miyaura) at the quinoline core remain underexplored but feasible with halogen-metal exchange protocols.
Comparison with Similar Compounds
Ethyl 2-(5-Chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate
Structural Differences :
- The morpholine ring replaces the piperidine ring, introducing an oxygen atom that increases polarity.
Physicochemical Properties :
- Higher polarity from the morpholine oxygen may improve aqueous solubility compared to the target compound’s piperidine-based structure.
Ethyl Piperidine-3-carboxylate Derivatives
Examples :
Key Comparisons :
| Property | Target Compound | Ethyl Piperidine-3-carboxylate Derivatives |
|---|---|---|
| Molecular Weight | ~390 g/mol (estimated) | 183–220 g/mol |
| Solubility | Moderate (hydroxyquinoline vs. ester) | Higher (lack of aromatic bulk) |
| Synthetic Complexity | High (quinoline coupling step) | Low (single-step esterification) |
Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate
Structural Features :
Spectroscopic Data :
- ¹H NMR: Key signals at δ 4.16–4.08 (ester CH₂) and δ 3.85 (methoxyimino) . The target compound’s quinoline protons would appear downfield (δ 7–9 ppm).
Ethyl 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Structural Contrasts :
- The 2-oxopiperidinyl group may enhance hydrogen-bonding interactions compared to the target’s chloro-hydroxyquinoline.
Preparation Methods
Solvent Selection
Catalytic Systems
-
Boric acid : Reduces tar formation in quinoline syntheses (e.g., during cyclization steps).
-
ZnCl₂ : Lewis acid for iminium stabilization in Mannich reactions.
Purification and Characterization
Purification Techniques
Analytical Data
-
¹H NMR (DMSO-d₆):
Scale-Up and Industrial Feasibility
Q & A
Q. Critical Parameters :
- Reagent Purity : Impurities in starting materials (e.g., 8-hydroxyquinoline derivatives) reduce yields.
- Temperature Control : Exothermic reactions (e.g., acylation) require gradual addition and cooling to avoid side products.
- Catalyst Selection : Palladium or nickel catalysts improve reductive amination efficiency.
Q. Table 1: Representative Synthetic Routes
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Quinoline alkylation | DMF, K₂CO₃, 80°C | 40–45% | |
| Cyclocondensation | EtOH, Et₃N, reflux | 72–84% | |
| Purification | Column chromatography (SiO₂) | >95% |
Basic: How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Analysis :
- Mass Spectrometry (MS) : ESI-MS or HRMS identifies the molecular ion (e.g., [M+1]⁺ at m/z 339.3 for related compounds) and fragments .
- HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and detects by-products .
Critical Note : Residual solvents (e.g., DMF) in NMR spectra require thorough drying. Use deuterated DMSO for compounds with low solubility .
Advanced: What strategies optimize regioselectivity in alkylation/acylation steps during synthesis of derivatives?
Methodological Answer:
- Directed Metalation : Use directing groups (e.g., hydroxy or chloro substituents on quinoline) to control electrophilic substitution sites. For example, 8-hydroxyquinoline derivatives favor C7-methylation due to steric and electronic effects .
- Protecting Groups : Temporarily protect the 8-hydroxy group (e.g., with TBSCl) to prevent unwanted side reactions during piperidine coupling .
- Screening Conditions : Test polar aprotic solvents (DMF, DMSO) with mild bases (K₂CO₃) to minimize hydrolysis of ester groups .
Case Study : In the synthesis of ethyl 8-chloro-[1,3]dioxoloquinoline-7-carboxylate, iodination with excess iodomethane under reflux improved regioselectivity by 30% .
Advanced: How should researchers resolve contradictions in spectral data or unexpected by-products during synthesis?
Methodological Answer:
- Reproducibility Checks : Replicate reactions under identical conditions to rule out human error. For example, inconsistent yields (40% vs. 45% in similar syntheses) may stem from trace moisture .
- By-Product Analysis :
- DFT Calculations : Model reaction pathways to predict dominant products. For quinoline derivatives, computational studies explain preferential formation of C7-substituted analogs over C6 isomers .
Advanced: What computational methods predict the biological activity of this compound based on its structure?
Methodological Answer:
- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to simulate binding to targets like bacterial DNA gyrase (for antibacterial activity) or kinase domains (for antitumor effects). Analogs with piperidine-3-carboxylate moieties show affinity for hydrophobic enzyme pockets .
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity. For example, 8-hydroxyquinoline derivatives with electron-withdrawing groups (Cl, F) enhance antibacterial potency .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, solubility) to prioritize analogs for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
